molecular formula C9H14O3 B12655906 Trimethyladipic anhydride CAS No. 29011-65-2

Trimethyladipic anhydride

Cat. No.: B12655906
CAS No.: 29011-65-2
M. Wt: 170.21 g/mol
InChI Key: VBDYRRJQXUOMHF-LURJTMIESA-N
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Description

Trimethyladipic anhydride is an organic compound with the molecular formula C9H14O3. It is a type of anhydride derived from trimethyladipic acid. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyladipic anhydride can be synthesized through the reaction of trimethyladipic acid with dehydrating agents. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . Another method involves the use of oxalyl chloride and triphenylphosphine oxide in acetonitrile solvent, which provides high yields of the anhydride .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyladipic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Water: Reacts with this compound to form trimethyladipic acid.

    Alcohols: React with the anhydride to form esters.

    Amines: React with the anhydride to form amides.

    Lithium Aluminum Hydride: Used for the reduction of the anhydride to primary alcohols.

Major Products

    Carboxylic Acids: Formed from the reaction with water.

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Primary Alcohols: Formed from the reduction reaction.

Scientific Research Applications

Trimethyladipic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of trimethyladipic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of various products depending on the nucleophile used. The reactivity is due to the electrophilic nature of the carbonyl carbon in the anhydride group, which is activated by the adjacent oxygen atoms .

Comparison with Similar Compounds

Similar Compounds

    Acetic Anhydride: Similar in reactivity but used more commonly in acetylation reactions.

    Succinic Anhydride: Used in similar applications but has a different molecular structure.

    Phthalic Anhydride: Widely used in the production of plasticizers and resins.

Uniqueness

Trimethyladipic anhydride is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other anhydrides. Its ability to form stable conjugates with various nucleophiles makes it valuable in both research and industrial applications.

Properties

CAS No.

29011-65-2

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(4S)-3,3,4-trimethyloxepane-2,7-dione

InChI

InChI=1S/C9H14O3/c1-6-4-5-7(10)12-8(11)9(6,2)3/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

VBDYRRJQXUOMHF-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CCC(=O)OC(=O)C1(C)C

Canonical SMILES

CC1CCC(=O)OC(=O)C1(C)C

Origin of Product

United States

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